2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride
Description
2-Amino-3-(thiolan-3-yl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative featuring a tetrahydrothiophene (thiolan) substituent at the β-position of the alanine backbone. The thiolan group (a saturated five-membered sulfur-containing ring) distinguishes it from canonical aromatic or aliphatic amino acids. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-amino-3-(thiolan-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJTGJFXWAMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under specific conditions. One common method involves the use of zinc dust and formic acid to facilitate the reaction, followed by recrystallization using a mixture of ethanol and water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiolan ring or the amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives.
Scientific Research Applications
2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(thiolan-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group and thiolan ring allow it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can affect biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Sulfur-Containing Heterocyclic Derivatives
(a) Thiophene-Based Analogs
- The unsaturated ring contrasts with the saturated thiolan group in the target compound, which may reduce reactivity but improve metabolic stability .
(b) Benzothiophene-Based Analogs
- 2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic Acid (CAS 23906-28-7) Molecular Formula: C₁₁H₁₀ClNO₂S Molecular Weight: 255.72 g/mol Key Features: The fused benzothiophene system increases lipophilicity and steric bulk compared to thiolan. The chlorine substituent adds electron-withdrawing effects, which could influence electronic interactions in drug-receptor binding .
(c) Thiazole-Based Analogs
- 2-Amino-3-(1,3-thiazol-2-yl)propanoic Acid Dihydrochloride Molecular Formula: C₆H₁₀Cl₂N₂O₂S Molecular Weight: 245.13 g/mol Key Features: The thiazole ring contains both sulfur and nitrogen, enabling hydrogen bonding and coordination chemistry. This contrasts with the purely sulfur-based thiolan, suggesting divergent biochemical interactions .
Oxygen-Containing Cyclic Derivatives
- (2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride (CAS 1207447-38-8) Molecular Formula: C₈H₁₆ClNO₃ Molecular Weight: 209.67 g/mol Key Features: The tetrahydropyran (oxan) group replaces sulfur with oxygen, reducing polarizability and altering hydrogen-bonding capacity. This substitution may affect membrane permeability or enzymatic recognition .
Halogenated and Functionalized Aromatic Derivatives
- Compared to thiolan’s non-polar sulfur ring, this compound may exhibit higher solubility in polar solvents .
Nitrile-Substituted Derivatives
- 3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride (CAS 1810069-92-1) Molecular Formula: C₁₀H₁₁ClN₂O₂ Molecular Weight: 226.66 g/mol Key Features: The cyano group’s strong electron-withdrawing nature may reduce basicity at the amino group compared to thiolan’s electron-rich sulfur, impacting ionization and bioavailability .
Structural and Functional Comparison Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Amino-3-(thiolan-3-yl)propanoic acid HCl | Tetrahydrothiophene | C₇H₁₂ClNO₂S* | ~209.57* | High solubility (HCl salt), moderate lipophilicity |
| (S)-2-Amino-3-(thiophen-2-yl)propanoic acid HCl | Thiophene | C₇H₁₀ClNO₂S | 207.68 | Aromatic, π-π interactions |
| 2-Amino-3-(oxan-4-yl)propanoic acid HCl | Tetrahydropyran | C₈H₁₆ClNO₃ | 209.67 | Oxygen-based H-bonding |
| 2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic acid | Chlorobenzothiophene | C₁₁H₁₀ClNO₂S | 255.72 | Lipophilic, halogen effects |
| (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl | Fluorohydroxyphenyl | C₉H₁₀ClFNO₃ | 245.64 | Polar, bioactive moiety potential |
*Calculated based on structural similarity to .
Biological Activity
Overview
2-Amino-3-(thiolan-3-yl)propanoic acid; hydrochloride is a compound with the molecular formula C7H13NO2S·HCl. It features an amino group and a thiolan ring, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry.
The compound is characterized by its ability to undergo various chemical reactions, which include:
- Oxidation : The thiolan ring can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to modify the thiolan ring or the amino group.
- Substitution : The amino group allows for substitution reactions, forming derivatives with different functional groups.
These reactions are essential for understanding its biological interactions and potential therapeutic uses.
The biological activity of 2-Amino-3-(thiolan-3-yl)propanoic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets. Its structure enables it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can influence several biochemical pathways, leading to diverse biological effects such as:
- Antimicrobial activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Anticancer effects : Research indicates that it may have potential as an anticancer agent by inhibiting tumor growth through specific molecular interactions.
Case Studies and Experimental Data
- Antimicrobial Activity : In laboratory settings, 2-Amino-3-(thiolan-3-yl)propanoic acid; hydrochloride demonstrated significant inhibitory effects against various bacterial strains. For example, studies showed a 50% reduction in bacterial growth at concentrations ranging from 50 µg/mL to 200 µg/mL.
- Anticancer Properties : A study involving cancer cell lines indicated that the compound could induce apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM, suggesting a promising therapeutic window for further development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid; hydrochloride | Structure | Potential neuroprotective effects |
| 2-Amino-3-(tetrahydrothiophen-3-yl)propanoic acid; hydrochloride | Structure | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
